Propyne serves as a convenient three-carbon building block for various organic syntheses. Its terminal alkyne functionality readily reacts with various reagents, allowing for the creation of complex molecules. Deprotonation with n-butyllithium generates propynyllithium, a nucleophilic reagent that adds to carbonyl groups, leading to the formation of alcohols and esters. Additionally, propyne can be used in the synthesis of more complex molecules like phenylacetylenes and polycyclic aromatic hydrocarbons under various reaction conditions [, ].
Propyne can be selectively converted to propene, an essential industrial feedstock, through catalytic hydrogenation using a platinum/alumina oxide (Pt/Al2O3) catalyst. This reaction offers a cleaner alternative to traditional cracking methods, potentially reducing environmental impact.
Propyne, also known as methylacetylene, is an alkyne with the chemical formula and a molecular weight of approximately 40.0639 g/mol. It is characterized by a triple bond between the second and third carbon atoms in its linear structure, represented as . Propyne is a colorless gas at room temperature and is highly flammable, making it a compound of interest in various industrial applications.
Propyne exists in equilibrium with its isomer, propadiene (allene), in a mixture commonly referred to as MAPD (Methylacetylene-Propadiene). The equilibrium constant for this reaction varies with temperature, being approximately 0.22 at 270 °C and 0.1 at 5 °C .
Propyne is an extremely flammable gas and forms explosive mixtures with air. It is also an irritant to the respiratory system []. The following safety precautions are crucial when handling propyne:
Notably, studies have shown that propyne exhibits distinct reaction mechanisms compared to its isomer allene when interacting with acetylene cations, leading to different products due to charge exchange processes .
Propyne can be synthesized through several methods:
Propyne has various applications across different fields:
Propyne shares similarities with several other compounds within the alkyne family. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Propyne | Triple bond between second and third carbon; flammable | |
Allene | Contains cumulated double bonds; more reactive than propyne | |
1-Butyne | Longer carbon chain; used in organic synthesis | |
2-Butyne | Isomeric form of butyne; different reactivity profile | |
Acetylene | Simplest alkyne; widely used in welding applications |
Propyne's unique structural features and reactivity differentiate it from these similar compounds, particularly in its stability under certain conditions and its role as an intermediate in synthetic pathways .
Propyne, with the molecular formula C₃H₄, is an alkyne characterized by a carbon-carbon triple bond in its structure [1]. The molecule consists of three carbon atoms arranged in a linear fashion, with a triple bond between the first and second carbon atoms, and a single bond between the second and third carbon atoms [2]. This arrangement gives propyne its distinctive linear geometry along the triple bond axis [3].
The bond parameters of propyne have been extensively studied through spectroscopic and diffraction techniques [18]. The carbon-hydrogen bond length at the methyl (CH₃) end measures 1.096 Å, while the carbon-hydrogen bond at the terminal acetylenic position is slightly shorter at 1.060 Å [18]. The carbon-carbon single bond connecting the methyl group to the triple-bonded carbon has a length of 1.460 Å, and the carbon-carbon triple bond measures 1.207 Å [18].
The bond angles in propyne reflect its molecular geometry, with the H-C-H angle in the methyl group measuring 108.28°, consistent with a near-tetrahedral arrangement [18] [19]. The H-C-C angle at the methyl group is 110.63°, also approaching tetrahedral geometry [18]. Significantly, the C-C≡C and C≡C-H angles are both 180°, confirming the linear arrangement along the triple bond axis [18] [19].
Table 1: Bond Parameters of Propyne
Bond/Angle | Value | Reference |
---|---|---|
C-H bond length (CH₃ end) | 1.096 Å | [18] |
C-H bond length (CH end) | 1.060 Å | [18] |
C-C bond length (single bond) | 1.460 Å | [18] |
C≡C bond length (triple bond) | 1.207 Å | [18] |
H-C-H angle (CH₃ group) | 108.28° | [18] |
H-C-C angle (CH₃ group) | 110.63° | [18] |
C-C≡C angle | 180° | [18] [19] |
C≡C-H angle | 180° | [18] [19] |
The molecular structure of propyne includes a total of 6 sigma bonds and 2 pi bonds [14]. The sigma bonds comprise the carbon-carbon single bond, the carbon-carbon triple bond (which contains one sigma bond), and the four carbon-hydrogen bonds [14]. The two pi bonds are components of the carbon-carbon triple bond [14]. This bonding arrangement contributes to the overall stability and reactivity of the propyne molecule [3].
Propyne exhibits distinctive thermodynamic properties that influence its behavior under various conditions of temperature and pressure [1]. At standard conditions, propyne exists as a colorless gas with a sweet odor [21]. Its phase behavior is characterized by well-defined transition points between solid, liquid, and gaseous states [13].
The heat of formation (ΔfH°) of gaseous propyne is 185.4 ± 0.88 kJ/mol, indicating the energy required for its formation from constituent elements in their standard states [25] [26]. The heat of combustion (ΔcH°) is substantially higher at 1924.64 kJ/mol, reflecting the energy released when propyne undergoes complete combustion [25]. The heat of fusion (ΔfusH°) and heat of vaporization (ΔvapH°) are 6.50 kJ/mol and 22.13 kJ/mol, respectively, representing the enthalpy changes associated with phase transitions [25].
The specific heat capacity of propyne in the gaseous state (Cp) is 1.5275 kJ/(kg·K), while its heat capacity at constant volume (Cv) is 1.2988 kJ/(kg·K) [30]. The ratio of these heat capacities (γ = Cp/Cv) is 1.1761, a parameter important for understanding adiabatic processes involving propyne [30]. The thermal conductivity of gaseous propyne is 15.19 mW/(m·K), indicating its ability to transfer heat [30].
Table 2: Thermodynamic Properties of Propyne
Property | Value | Reference |
---|---|---|
Heat of Formation (ΔfH°, gas) | 185.4 ± 0.88 kJ/mol | [25] [26] |
Heat of Combustion (ΔcH°) | 1924.64 kJ/mol | [25] |
Heat of Fusion (ΔfusH°) | 6.50 kJ/mol | [25] |
Heat of Vaporization (ΔvapH°) | 22.13 kJ/mol | [25] |
Specific Heat Capacity (Cp, gas) | 1.5275 kJ/(kg·K) | [30] |
Specific Heat Capacity (Cv, gas) | 1.2988 kJ/(kg·K) | [30] |
Cp/Cv ratio (γ) | 1.1761 | [30] |
Thermal Conductivity (gas) | 15.19 mW/(m·K) | [30] |
The phase behavior of propyne follows the general principles of thermodynamics, with transitions between solid, liquid, and gaseous states occurring at specific combinations of temperature and pressure [13]. The phase diagram of propyne illustrates these transitions, including the sublimation curve (solid-gas boundary), the melting curve (solid-liquid boundary), and the vaporization curve (liquid-gas boundary) [13]. These curves meet at the triple point, where all three phases coexist in equilibrium [24].
The critical parameters of propyne define the conditions beyond which distinct liquid and gas phases cease to exist [24]. These parameters are fundamental to understanding the behavior of propyne under extreme conditions and are essential for industrial applications and theoretical modeling [25].
The critical temperature of propyne is 402.38 K (129.23°C), representing the temperature above which propyne cannot be liquefied regardless of the pressure applied [24] [25]. This critical temperature is relatively high compared to smaller hydrocarbons, reflecting the influence of molecular size and intermolecular forces [24].
The critical pressure of propyne is 5.626 MPa (56.26 bar), indicating the pressure required to liquefy propyne at its critical temperature [24] [25]. At the critical point, the density of propyne is 244.9 kg/m³, a value that represents the convergence of liquid and gaseous phase densities [24] [25].
The acentric factor of propyne, a parameter related to the non-sphericity of the molecule and used in corresponding states correlations, is 0.204 [24]. This value provides information about the deviation of propyne's behavior from that of simple fluids and is useful in predicting thermodynamic properties [24] [25].
Table 3: Critical Parameters of Propyne
Parameter | Value | Reference |
---|---|---|
Critical Temperature | 402.38 K (129.23°C) | [24] [25] |
Critical Pressure | 5.626 MPa (56.26 bar) | [24] [25] |
Critical Density | 244.9 kg/m³ | [24] [25] |
Acentric Factor | 0.204 | [24] |
The triple point of propyne occurs at 170.45 K (-102.7°C) and 0.264 kPa, representing the unique combination of temperature and pressure at which solid, liquid, and gaseous propyne coexist in equilibrium [24] [25]. This point marks the lower temperature boundary of the liquid phase in the phase diagram [24].
The solubility characteristics of propyne in various solvents are important for understanding its behavior in solution and for designing separation and purification processes [21]. Propyne exhibits differential solubility across a range of solvents, influenced by intermolecular forces, temperature, and pressure conditions [21] [27].
In water, propyne is generally considered insoluble, limiting its direct applications in aqueous systems [10] [21]. This low water solubility is typical of hydrocarbons and results from the mismatch between the non-polar nature of propyne and the polar character of water molecules [21]. The limited water solubility influences propyne's environmental fate and transport in natural systems [10].
Propyne demonstrates good solubility in organic solvents, particularly those with similar polarity characteristics [21]. It is readily soluble in ethanol, chloroform, and benzene, making these solvents suitable for extraction and purification processes involving propyne [21]. The solubility in these organic solvents is attributed to favorable van der Waals interactions and the ability of these solvents to accommodate the linear structure of propyne [21].
Table 4: Solubility Characteristics of Propyne
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [10] [21] |
Ethanol | Soluble | [21] |
Chloroform | Soluble | [21] |
Benzene | Soluble | [21] |
The solubility of propyne in binary solvent mixtures has been investigated to optimize separation processes [27]. Research has shown that the solubility behavior in mixed solvents can be modeled using approaches such as the combined nearly ideal binary solvent (NIBS)/Redlich-Kister equation and modified Wilson model [27]. These models provide mathematical representations of solubility with deviations between experimental and calculated values typically less than 1.3% [27].
Temperature and pressure significantly influence the solubility of propyne in various solvents [9]. Gas-liquid equilibrium experiments conducted at temperatures ranging from 303.15 K to 333.15 K and pressures between 0.3 and 0.96 MPa have provided valuable data on the solubility behavior of similar compounds in alcohol-water solutions [9]. Such studies contribute to the development of empirical models for predicting solubility under different conditions [9].
The crystalline structure of propyne has been determined through X-ray diffraction studies, revealing important details about its solid-state arrangement and properties [31]. At low temperatures, propyne crystallizes in an orthorhombic unit cell belonging to the space group Pbca [31]. This crystalline structure provides insights into the molecular packing and intermolecular interactions in solid propyne [31].
X-ray diffraction patterns of propyne at 90 K show that the orthorhombic unit cell has dimensions of a = 15.89410(11) Å, b = 13.2987(1) Å, and c = 5.7070(6) Å, resulting in a unit cell volume of 1206.30(2) ų [31]. The density of crystalline propyne at 90 K is approximately 882.10 kg/m³, comparable to other small organic solids such as butadiene (877.0 kg/m³ at 90 K) and propane (830 kg/m³ at 30 K) [31].
The crystalline structure of propyne contains two independent molecules per unit cell, as supported by Raman spectroscopic evidence showing two distinct peaks for the terminal H-C≡ stretch at 3264 and 3276 cm⁻¹ [31]. This indicates two different chemical environments for propyne molecules in the crystalline solid phase [31].
Table 5: Crystalline Structure Parameters of Propyne at 90 K
Parameter | Value | Reference |
---|---|---|
Crystal System | Orthorhombic | [31] |
Space Group | Pbca | [31] |
Unit Cell Dimension a | 15.89410(11) Å | [31] |
Unit Cell Dimension b | 13.2987(1) Å | [31] |
Unit Cell Dimension c | 5.7070(6) Å | [31] |
Unit Cell Volume | 1206.30(2) ų | [31] |
Density | 882.10 kg/m³ | [31] |
Molecules per Unit Cell | 2 | [31] |
The solid-state properties of propyne have been investigated using various spectroscopic techniques, including Raman spectroscopy [31]. Raman spectra reveal characteristic vibrational modes that distinguish between amorphous and crystalline phases of solid propyne [31]. The most diagnostic region for this transition is between 600 and 700 cm⁻¹ (H-C≡C bend), where three distinct peaks at low temperature are replaced by a triplet and a doublet at higher temperatures [31].
The lattice vibrations in crystalline propyne appear as doublet peaks around 105 cm⁻¹ and 126 cm⁻¹ in the Raman spectrum, providing information about the intermolecular interactions in the solid state [31]. Other characteristic vibrational modes include the C-C≡C bend (343 cm⁻¹), C≡C stretch (2117 and 2122 cm⁻¹), and various methyl group vibrations [31].
Propyne undergoes several phase transitions as temperature and pressure conditions change, exhibiting distinct thermal behavior in each phase [31]. The transitions between solid, liquid, and gaseous states occur at specific temperature and pressure combinations, with the solid-state phase transitions being particularly interesting from a structural perspective [31] [13].
The melting point of propyne is -102.7°C (170.45 K), marking the transition from solid to liquid phase at atmospheric pressure [21] [25]. The boiling point is -23.2°C (249.95 K), representing the liquid-to-gas transition temperature at standard pressure [21] [25]. These transition temperatures define the temperature ranges in which propyne exists in each phase under normal conditions [13].
A significant solid-state phase transition in propyne is the amorphous-to-crystalline transition [31]. Infrared spectroscopy experiments have determined that this transition occurs around 75 K, consistent with previous research findings [31]. However, the transition temperature can vary depending on experimental conditions, with factors such as deposition rate and temperature affecting the observed transition point [31].
The thermal expansion behavior of crystalline propyne has been studied through temperature-dependent X-ray diffraction measurements [31]. The unit cell volume expands by approximately 4% over the temperature range between 85 K and 160 K, with anisotropic expansion along different crystallographic axes [31]. This anisotropic thermal expansion is comparable to that observed in other small organic solids under similar conditions [31].
Table 6: Thermal Behavior and Phase Transition Parameters of Propyne
Parameter | Value | Reference |
---|---|---|
Melting Point | -102.7°C (170.45 K) | [21] [25] |
Boiling Point | -23.2°C (249.95 K) | [21] [25] |
Amorphous-to-Crystalline Transition | ~75 K | [31] |
Unit Cell Volume Expansion | ~4% (85-160 K) | [31] |
Triple Point Temperature | -102.7°C (170.45 K) | [24] [25] |
Triple Point Pressure | 0.264 kPa | [24] |
Raman spectroscopy has revealed that the crystalline structure of propyne remains stable between 85 K and 120 K, with no evidence of additional solid-state phase transitions in this temperature range [31]. The thermal behavior of propyne in this region is characterized by gradual changes in lattice parameters rather than abrupt structural transformations [31].
Flammable;Compressed Gas;Irritant